molecular formula C6H7ClN2O B13467043 1-(4-Chloropyrimidin-2-YL)ethan-1-OL

1-(4-Chloropyrimidin-2-YL)ethan-1-OL

Cat. No.: B13467043
M. Wt: 158.58 g/mol
InChI Key: SDYKCNTZPBGRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloropyrimidin-2-YL)ethan-1-OL is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloropyrimidine ring attached to an ethan-1-ol group. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Chloropyrimidin-2-YL)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrimidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as a base (e.g., sodium hydroxide) and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Chloropyrimidin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloropyrimidin-2-YL)ethan-1-OL has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyrimidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(4-Chloropyrimidin-2-YL)ethan-1-OL can be compared with other similar compounds, such as:

    1-(2-Chloropyrimidin-5-YL)ethan-1-OL: This compound has a similar structure but with the chlorine atom positioned differently on the pyrimidine ring.

    1-(6-Chloropyrimidin-4-YL)ethan-1-OL: Another structural isomer with the chlorine atom in a different position.

    1-(2-Chloropyrimidin-4-YL)piperidin-3-OL: A related compound with a piperidine ring instead of an ethan-1-ol group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

1-(4-chloropyrimidin-2-yl)ethanol

InChI

InChI=1S/C6H7ClN2O/c1-4(10)6-8-3-2-5(7)9-6/h2-4,10H,1H3

InChI Key

SDYKCNTZPBGRMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=N1)Cl)O

Origin of Product

United States

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